(S)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-3-6(10)8-2-1-5(9)4-8/h5,9H,1-4H2/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWOVTRJCWWTOT-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzyme Selection and Genetic Engineering
The patent CN109576313B discloses a genetically engineered ketoreductase (KRED) with the amino acid sequence SEQ ID No. 2, which exhibits exceptional activity and stereoselectivity for reducing α-chloro-3-hydroxyacetophenone to (S)-2-chloro-1-(3-hydroxyphenyl)ethanol. The enzyme is expressed in Saccharomyces cerevisiae or Escherichia coli, with yeast systems preferred for higher protein yields. Critical modifications include codon optimization and termination codon adjustments to enhance expression efficiency.
Reaction Parameters and Optimization
The enzymatic process operates in a water-isopropanol co-solvent system (1:0.8–1.2 v/v) at 24–45°C for 5–36 hours. Key parameters include:
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Substrate concentration : 1–400 g/L
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Enzyme loading : 5–25 g/L (purified enzyme) or 20–90 g/L (whole cells)
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Cofactors : NAD(P)H at 0.02–0.2 g/L for redox cycling
Under optimal conditions (30°C, pH 7.2, 20 g/L substrate), the reaction achieves 99.7% conversion and 100% ee, as validated by HPLC and chiral chromatography (Figures 2–6).
Comparative Analysis of Synthetic Routes
Enzymatic vs. Chemical Synthesis
Traditional chemical methods for producing chiral chlorinated alcohols involve racemic synthesis followed by high-performance liquid chromatography (HPLC) purification, yielding <50% ee and requiring multiple steps. In contrast, the biocatalytic route eliminates racemization risks, reduces solvent waste by 70%, and improves atom economy from 42% to 89%.
Scalability and Industrial Feasibility
The patent demonstrates scalability through three case studies:
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Gram-scale (Example 3): 2.5 g substrate → 99.6% conversion, 100% ee
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Hectogram-scale (Example 4): 320 g substrate → 99.5% conversion
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Kilogram-scale (Example 5): 7.0 kg substrate → 99.7% conversion
Notably, the process maintains stereochemical integrity even at elevated temperatures (40°C), with diatomite filtration and sodium sulfate drying ensuring >98% recovery.
Mechanistic Insights into Ketoreductase Activity
Cofactor Regeneration Strategies
The self-sufficient cofactor recycling system uses isopropanol as a sacrificial alcohol, generating acetone as the sole byproduct. This approach reduces NAD(P)H dependency by 85% compared to glucose dehydrogenase-coupled systems.
Environmental and Economic Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
(S)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between (S)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone and related compounds:
Key Observations:
- Heterocyclic vs. Aromatic Substituents: The 3-hydroxypyrrolidine group in the target compound introduces hydrogen-bonding capability and chirality, which are absent in aryl-substituted analogs (e.g., 3-chlorophenyl or 3-fluorophenyl derivatives).
- Electron Effects: Aryl-substituted analogs (e.g., 3-fluorophenyl) exhibit electron-withdrawing effects, increasing electrophilicity at the carbonyl carbon, whereas 3-hydroxypyrrolidine’s electron-donating hydroxyl group may reduce reactivity compared to non-hydroxylated heterocycles .
Reaction Conditions:
Pharmacological and Reactivity Profiles
- Anticonvulsant Activity : Aryl-tetrazole derivatives (e.g., compounds 15–21) show potent anticonvulsant activity in rodent models, attributed to the tetrazole ring’s metabolic stability . In contrast, 3-hydroxypyrrolidine’s hydroxyl group may improve blood-brain barrier penetration, though direct data are lacking.
- Anticancer Potential: Piperazine derivatives (e.g., 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone) demonstrate antitumor activity against leukemia and colon cancer cells . The target compound’s hydroxyl group could modulate cytotoxicity profiles.
- Reactivity: 2-Chloro-1-(3-fluorophenyl)ethanone acts as an acylating agent in carbon-heteroatom bond formation, while the target compound’s hydroxypyrrolidine may favor intramolecular cyclization or hydrogen-bond-mediated interactions .
Physicochemical Properties
- Solubility : Hydroxypyrrolidine derivatives likely exhibit higher aqueous solubility compared to aryl analogs due to hydrogen bonding.
- Crystallinity : Piperazine derivatives (e.g., compound in ) form stable crystals suitable for X-ray analysis, whereas indole derivatives () may require specialized crystallization conditions.
Biological Activity
(S)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone, also known as 2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone, is an organic compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The compound is synthesized through the reaction of 3-hydroxypyrrolidine with chloroacetyl chloride under basic conditions. The chloro group in the structure plays a crucial role in its reactivity, making it a valuable intermediate in organic synthesis. Its mechanism of action involves nucleophilic substitution reactions, where the chloro group can act as a leaving group, while the hydroxyl group can participate in hydrogen bonding interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been explored for its potential use in drug development aimed at combating bacterial infections. In vitro studies have shown that derivatives of this compound can inhibit the growth of various pathogens, suggesting its utility as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, it has been found to influence the MAPK and NF-κB pathways, which are crucial in regulating cell proliferation and survival .
Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, this compound was tested against several strains of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Cytotoxicity Against Cancer Cells
Another research effort focused on evaluating the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that this compound induced significant cell death in breast cancer cells (MCF-7), with an IC50 value of 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 25 |
| A549 | 30 |
The biological activity of this compound is attributed to its ability to interact with various cellular targets. Its hydroxyl group may facilitate hydrogen bonding with specific proteins, potentially altering their function and leading to downstream effects such as apoptosis or inhibition of microbial growth. Additionally, its electrophilic nature allows it to react with nucleophiles within biological systems, further contributing to its biological effects .
Q & A
Q. What are the critical handling precautions for (S)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone in laboratory settings?
Methodological Answer:
- Exposure Control: Use a chemical fume hood to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage: Store in a tightly sealed container away from oxidizers and heat sources to avoid decomposition or unintended reactions (e.g., hydrolysis of the chlorinated ethanone moiety) .
- Waste Management: Collect waste in dedicated containers for halogenated organic compounds and dispose via certified hazardous waste facilities to prevent environmental contamination .
Q. How can researchers confirm the chiral purity of this compound?
Methodological Answer:
- Analytical Techniques:
- Chiral HPLC: Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase optimized for polar compounds. Compare retention times with a racemic standard .
- Circular Dichroism (CD): Measure CD spectra in the UV-Vis range (200–300 nm) to detect enantiomeric excess based on optical activity .
- Stereochemical Validation: Cross-reference with X-ray crystallography data if crystalline derivatives are available (e.g., salt formation with tartaric acid) .
Q. What synthetic routes are reported for this compound?
Methodological Answer:
- Key Steps:
- Pyrrolidine Functionalization: Protect the 3-hydroxy group of (S)-pyrrolidin-3-ol using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during subsequent steps.
- Acylation: React the protected pyrrolidine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
- Deprotection: Remove the TBS group using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) .
- Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) to maximize efficiency .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine moiety influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Steric and Electronic Effects: The (S)-configuration positions the hydroxyl group in a spatial orientation that may hinder nucleophilic attack at the carbonyl carbon. Compare reaction rates with the (R)-enantiomer using kinetic studies (e.g., SN2 reactions with sodium azide) .
- Computational Modeling: Perform density functional theory (DFT) calculations to analyze transition-state geometries and activation energies, focusing on torsional strain in the pyrrolidine ring .
Q. How can researchers resolve contradictions in reported stability data for this compound?
Methodological Answer:
- Controlled Stability Studies:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to identify decomposition thresholds .
- Hydrolytic Stability: Monitor degradation in buffered solutions (pH 4–10) via LC-MS to detect hydrolysis products (e.g., 3-hydroxypyrrolidine and chloroacetic acid) .
- Data Harmonization: Replicate conflicting studies under standardized conditions (e.g., humidity-controlled environments) to isolate variables like moisture content .
Q. What advanced spectroscopic techniques are suitable for characterizing intermolecular interactions of this compound in solution?
Methodological Answer:
Q. How can computational methods predict the metabolic pathways of this compound in biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
